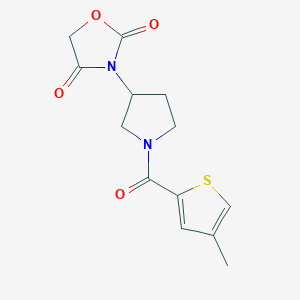
3-(1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups including a pyrrolidine ring, a thiophene ring, a carbonyl group, and an oxazolidine-2,4-dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with one sulfur atom . The oxazolidine-2,4-dione group contains a five-membered ring with two oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is often involved in reactions such as nucleophilic addition or condensation . The pyrrolidine ring could undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
This compound is part of research on the synthesis and structural analysis of various heterocyclic compounds. For example, studies have explored the generation of nonstabilized azomethine ylides through decarboxylative condensation, involving intermediary 5-oxazolidinones, which can sometimes be isolated (Tsuge, Kanemasa, Ohe, & Takenaka, 1987). Another study reported the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones, demonstrating the synthesis of structurally novel compounds with high yields and excellent diastereo- and enantioselectivity (Yang, Tang, He, Li, Yu, & Deng, 2015).
Mechanistic Insights and Synthetic Methodologies
Research on oxazolidine-2,4-diones has provided insights into novel synthetic methodologies, such as a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones under mild and transition-metal-free conditions (Zhang, Xia, Yang, & Lu, 2015). These methodologies are crucial for developing more efficient and environmentally friendly synthetic routes in organic chemistry.
Applications in Synthesizing Heterocyclic Compounds
The synthesis of oxazolidines and related heterocyclic compounds is a significant area of research due to their presence in biologically active molecules. For instance, the facile and convenient synthesis of 3-alkylamino-5-arylthiophenes, involving reactions that yield various substituents, showcases the versatility of these methodologies in creating compounds with potential biological activities (Kim & Kim, 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8-4-10(20-7-8)12(17)14-3-2-9(5-14)15-11(16)6-19-13(15)18/h4,7,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXNOUPIHGKCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

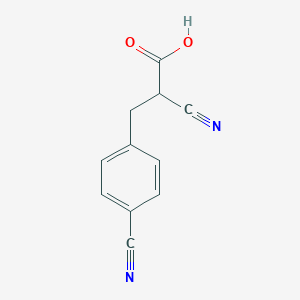

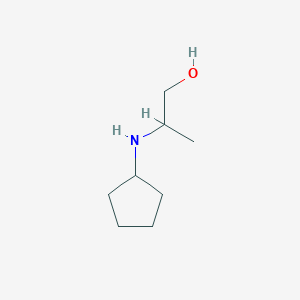
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)
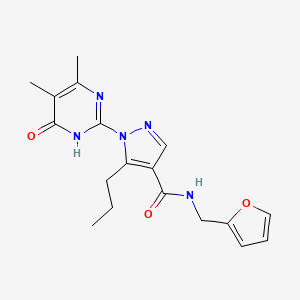
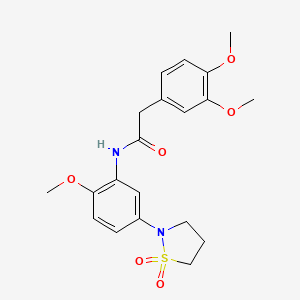


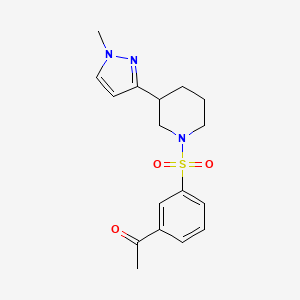
![N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752850.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)